2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
2-(Benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound featuring a triazoloquinazolinone core substituted with a benzylsulfanyl group at position 2 and a 2,4-dimethoxyphenyl group at position 7. Its molecular formula is C₃₀H₂₉N₄O₃S, with a molecular weight of 543.65 g/mol.
For example, similar derivatives employ catalysts like p-toluenesulfonic acid (p-TSA) under thermal conditions (80°C) or copper-mediated methods, achieving yields of 58–70% depending on substituents .
Properties
Molecular Formula |
C24H24N4O3S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O3S/c1-30-16-11-12-17(20(13-16)31-2)22-21-18(9-6-10-19(21)29)25-23-26-24(27-28(22)23)32-14-15-7-4-3-5-8-15/h3-5,7-8,11-13,22H,6,9-10,14H2,1-2H3,(H,25,26,27) |
InChI Key |
NIFLZFJAWWQFIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Aminotriazoles
The [1,2]triazolo[5,1-b] moiety is installed via cyclocondensation between the quinazolinone amine and preformed 1H-1,2,4-triazole-3-carboxylic acid derivatives.
-
Step 1 : The quinazolinone’s secondary amine reacts with triazole carbonyl chloride in dichloromethane at 0–5°C.
-
Step 2 : Intramolecular dehydration using phosphoryl chloride (POCl₃) in benzene at reflux forms the triazoloquinazoline ring.
Yield Optimization : Catalytic p-toluenesulfonic acid (PTSA) improves cyclization efficiency, achieving yields up to 68% in model systems.
Functionalization with Benzylsulfanyl and Methoxy Groups
Methoxy Group Installation
The 2,4-dimethoxyphenyl group is typically pre-installed on the quinazolinone precursor:
-
Williamson Ether Synthesis : Phenolic intermediates react with methyl iodide in acetone/K₂CO₃.
-
Direct Coupling : Suzuki-Miyaura cross-coupling between boronic esters and halogenated quinazolinones using Pd(PPh₃)₄ catalyst.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution often requires catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Its unique structure and potential bioactivity suggest it could be a lead compound for drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The triazole and quinazoline rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the dimethoxyphenyl group can participate in π-π stacking interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Triazoloquinazolinone Derivatives
Key Observations:
Substituent Polarity :
- The target compound’s 2,4-dimethoxyphenyl group increases lipophilicity compared to hydroxylated analogs (e.g., 13a in Table 1), which may enhance membrane permeability but reduce aqueous solubility .
- Chlorinated derivatives (e.g., 7a) exhibit higher melting points (>300°C) due to stronger intermolecular forces from the electron-withdrawing Cl substituent .
Synthetic Efficiency :
- Hydroxyphenyl-substituted derivatives (e.g., 13a) achieve higher yields (~70%) under p-TSA catalysis compared to chlorinated analogs, suggesting electron-donating groups facilitate reaction progression .
Bioactivity and Pharmacological Potential
Triazoloquinazolinones demonstrate diverse bioactivities influenced by substituents:
- Antimicrobial Activity : Derivatives with sulfur-containing groups (e.g., benzylsulfanyl) or heteroaromatic substituents show enhanced activity against Gram-positive bacteria, as seen in structurally related imidazo-thiadiazoles .
- Kinase Inhibition : Chlorinated and benzylated analogs (e.g., 7a) are hypothesized to inhibit kinases due to structural mimicry of ATP-binding sites, though specific data for the target compound remain unexplored .
- Receptor Modulation : Hydroxyphenyl-substituted compounds (e.g., 13a) exhibit selective agonism for RXFP4, a receptor implicated in metabolic regulation, suggesting that methoxy or benzylsulfanyl groups could modulate receptor specificity .
Biological Activity
The compound 2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates a triazoloquinazolinone core with a benzyl sulfanyl group and a dimethoxyphenyl moiety, which may enhance its interaction with various biological targets.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 448.54 g/mol. The structural complexity of this compound allows for diverse interactions within biological systems.
Synthesis
The synthesis typically involves multi-component reactions utilizing benzyl sulfanyl derivatives and various aldehydes under reflux conditions in solvents like ethanol. Bases such as triethylamine may be employed to facilitate the reaction process.
Anticancer Properties
Preliminary studies indicate that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro studies have demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The quinazolinone family is known for its antimicrobial properties. This specific compound has shown promising results against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) values suggest effectiveness against Staphylococcus aureus, Escherichia coli, and other Gram-positive and Gram-negative bacteria.
- The presence of the triazole ring enhances its antimicrobial activity by potentially disrupting bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
A comparison table highlights the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzyl sulfanyl group; triazoloquinazolinone core | Anticancer; antimicrobial |
| Quinazolin-4(3H)-one | Basic quinazolinone structure | Antimicrobial; anti-inflammatory |
| Triazoloquinazolines | Triazole fused with quinazoline | Antitumor; anti-inflammatory |
This comparison illustrates the unique combination of functional groups in the target compound that may confer distinct biological activities compared to its analogs.
Mechanistic Studies
Molecular docking studies have been employed to predict binding affinities to various targets such as kinases involved in cancer progression. Additionally, in vitro assays are crucial for evaluating the efficacy of this compound against different cell lines and determining its mechanism of action.
Case Studies
Recent research has focused on the pharmacological profile of triazole derivatives. A study published in PMC highlighted that triazole-containing compounds exhibit a range of activities including antifungal and anticancer properties. The findings suggest that modifications to the triazole or quinazoline core can significantly affect biological activity and selectivity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
